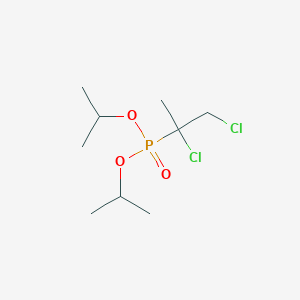
Dipropan-2-yl (1,2-dichloropropan-2-yl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipropan-2-yl (1,2-dichloropropan-2-yl)phosphonate is an organophosphorus compound characterized by the presence of both phosphonate and dichloropropane groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dipropan-2-yl (1,2-dichloropropan-2-yl)phosphonate typically involves the reaction of 1,2-dichloropropane with a suitable phosphonate precursor under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of phosphonate oxides.
Reduction: Reduction reactions can convert the dichloropropane moiety to less chlorinated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products Formed:
Oxidation: Phosphonate oxides.
Reduction: Less chlorinated phosphonates.
Substitution: Substituted phosphonates with various functional groups.
Applications De Recherche Scientifique
Dipropan-2-yl (1,2-dichloropropan-2-yl)phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Dipropan-2-yl (1,2-dichloropropan-2-yl)phosphonate involves its interaction with molecular targets through its phosphonate and dichloropropane groups. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making it a useful tool in biochemical research.
Comparaison Avec Des Composés Similaires
1,2-Dichloropropane: Shares the dichloropropane moiety but lacks the phosphonate group.
Dipropan-2-yl phosphonate: Contains the phosphonate group but lacks the dichloropropane moiety.
Uniqueness: Dipropan-2-yl (1,2-dichloropropan-2-yl)phosphonate is unique due to the combination of both phosphonate and dichloropropane groups, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
88691-21-8 |
|---|---|
Formule moléculaire |
C9H19Cl2O3P |
Poids moléculaire |
277.12 g/mol |
Nom IUPAC |
1,2-dichloro-2-di(propan-2-yloxy)phosphorylpropane |
InChI |
InChI=1S/C9H19Cl2O3P/c1-7(2)13-15(12,14-8(3)4)9(5,11)6-10/h7-8H,6H2,1-5H3 |
Clé InChI |
PBXRVMNYDXVWFH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OP(=O)(C(C)(CCl)Cl)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,2-Trifluoro-N-[4-oxo-4-(piperidin-1-YL)butyl]acetamide](/img/structure/B14384154.png)
![N-Bicyclo[2.2.1]heptan-2-yl-N'-butyl-N-[(4-chlorophenyl)methyl]urea](/img/structure/B14384155.png)

![Di(propan-2-yl){[(propan-2-yl)phosphanyl]methyl}phosphane](/img/structure/B14384161.png)

![4-[Chloro(trimethylsilyl)methanesulfonyl]morpholine](/img/structure/B14384179.png)
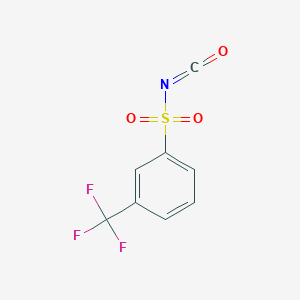
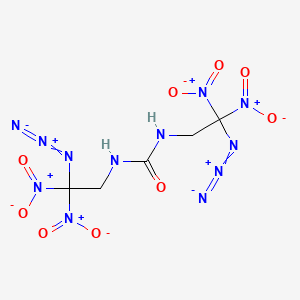
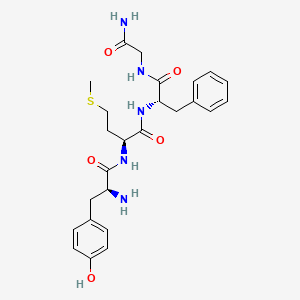
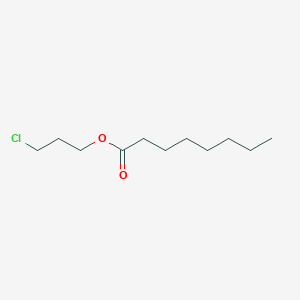

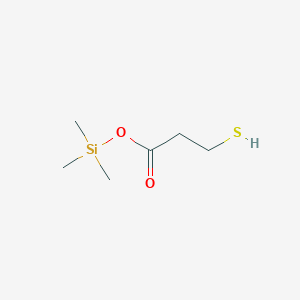
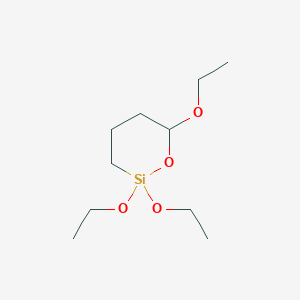
![N-[(4-Bromophenyl)sulfanyl]-4-chloroaniline](/img/structure/B14384225.png)
